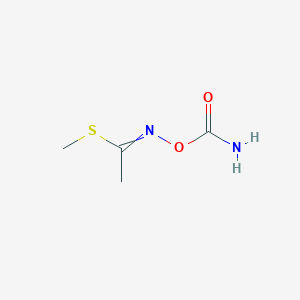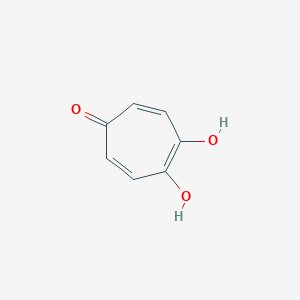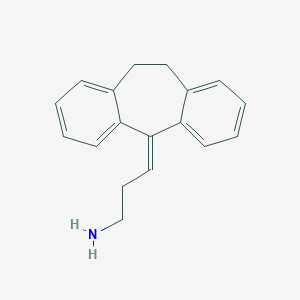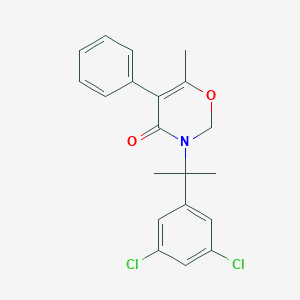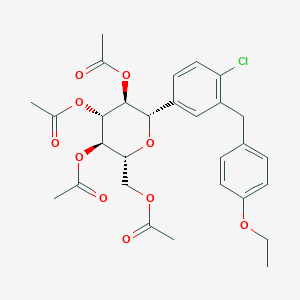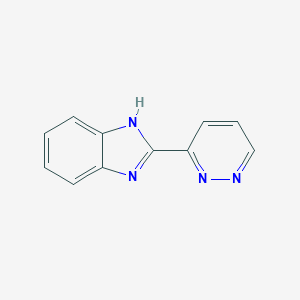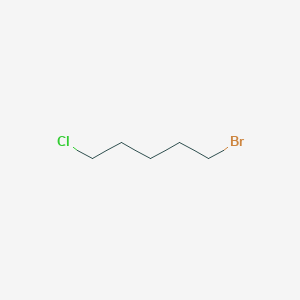
1-Bromo-5-chloropentane
Vue d'ensemble
Description
1-Bromo-5-chloropentane is a halogenated alkane with both bromine and chlorine substituents. It is a compound that can be synthesized through various chemical reactions and has a molecular structure that allows for different conformations. The compound's physical and chemical properties are influenced by the presence of the halogen atoms, which also affect its reactivity in chemical reactions.
Synthesis Analysis
The synthesis of halogenated compounds like 1-bromo-5-chloropentane can be achieved through the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This method is highly diastereoselective and leverages the halogen atom at the alkyne terminus to promote a 1,2-acyloxy migration, leading to the formation of diene products that can further undergo Diels-Alder and cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 1-bromo-5-chloropentane and similar molecules has been studied using techniques such as gas-phase electron diffraction and molecular mechanics calculations. These studies reveal the presence of different conformers, which are arrangements of the molecule that differ in the rotation around single bonds. For example, 1-bromo-3-chloropropane exists as a mixture of four conformers, indicating that 1-bromo-5-chloropentane may also exhibit conformational isomerism .
Chemical Reactions Analysis
1-Bromo-5-chloropentane can participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, halogenated compounds can react with alcohols to form esters of α-alkoxy- and α-bromo(chloro)-hexafluorobutyric acids, as seen in reactions involving 1-bromo(chloro)-1,2-epoxyheptafluorobutanes . Additionally, the compound can be expected to undergo nucleophilic substitution reactions, as demonstrated by the synthesis of 1-bromobutane from 1-butanol and hydrobromic acid in the presence of a phosphonium salt .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-5-chloropentane are influenced by the halogen atoms and the molecule's conformational flexibility. The Raman and infrared spectra of similar halogenated alkanes have been measured in various states of aggregation, providing insights into the rotational isomerism and the normal coordinates of these molecules . The phase transitions and elastic properties of halogenated adamantanes, such as 1-bromoadamantane, have been studied using ultrasonic methods, indicating that similar studies on 1-bromo-5-chloropentane could reveal unique features related to its order-disorder transitions9.
Applications De Recherche Scientifique
-
Organic Synthesis : As a halogenated compound, 1-Bromo-5-chloropentane can be used as a starting material in organic synthesis. It can undergo reactions such as nucleophilic substitution or elimination to form new compounds .
-
Building Block in Chemistry : This compound can serve as a building block in the synthesis of larger, more complex molecules. Its two halogen atoms (bromine and chlorine) make it a versatile reagent that can participate in a variety of chemical reactions .
-
Pharmaceuticals : Halogenated compounds like 1-Bromo-5-chloropentane are often used in the synthesis of pharmaceuticals. The halogen atoms can be replaced with other groups or atoms during the synthesis process to create a wide range of potential drug molecules .
-
Material Science : In material science, halogenated compounds are used in the synthesis of polymers and other materials. The halogen atoms can participate in reactions to form new bonds, creating materials with specific properties .
-
Research & Development : In research and development laboratories, 1-Bromo-5-chloropentane could be used to explore new synthetic routes or to produce novel compounds .
-
Education : In educational settings, this compound could be used in teaching laboratories to demonstrate various chemical reactions and techniques .
-
Agrochemicals : Halogenated compounds like 1-Bromo-5-chloropentane can be used in the synthesis of various agrochemicals. These could include pesticides, herbicides, or fungicides .
-
Dyes and Pigments : In the colorants industry, halogenated compounds are often used in the synthesis of dyes and pigments. The halogen atoms can participate in reactions to form new bonds, creating colorants with specific properties .
-
Flavors and Fragrances : In the flavors and fragrances industry, halogenated compounds can be used to synthesize various aroma compounds. The halogen atoms can be replaced with other groups or atoms during the synthesis process to create a wide range of potential aroma molecules .
-
Plastics and Polymers : Halogenated compounds are often used in the plastics and polymers industry. They can be used in the synthesis of various types of plastics and polymers, contributing to the materials’ specific properties .
-
Biochemical Research : In biochemical research, halogenated compounds like 1-Bromo-5-chloropentane can be used as probes or labels in various types of assays and experiments .
-
Environmental Science : Halogenated compounds can be used in environmental science for studies related to pollution and contamination. They can be used as tracers or indicators in various types of environmental assessments .
Safety And Hazards
1-Bromo-5-chloropentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
1-bromo-5-chloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrCl/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHNNDKXQVKJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068960 | |
| Record name | Pentane, 1-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloropentane | |
CAS RN |
54512-75-3 | |
| Record name | 1-Bromo-5-chloropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54512-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-chloropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054512753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-5-chloropentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1-bromo-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-5-chloropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-5-CHLOROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZF4NNM2WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



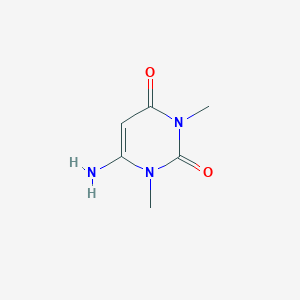
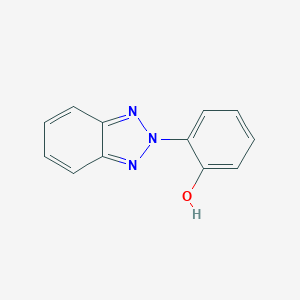
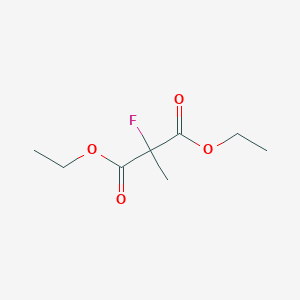
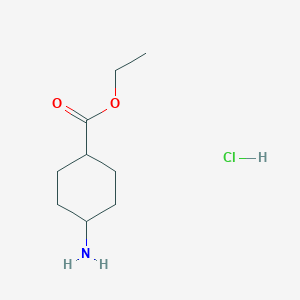
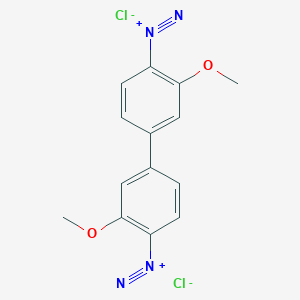
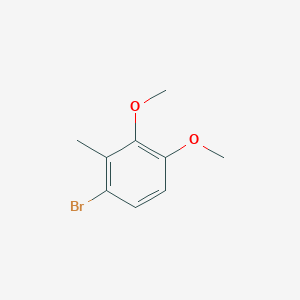
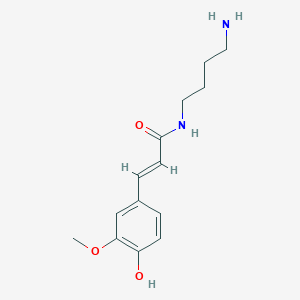
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
